molecular formula C16H18ClN3O2 B11181730 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B11181730
M. Wt: 319.78 g/mol
InChI Key: TWLSZACKMPJVSL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpiperazinyl group, and a pyrrole-2,5-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with 4-ethylpiperazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrrole-2,5-dione structure. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as recrystallization and chromatography to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione
  • 1-(4-chlorophenyl)-3-(4-ethylpiperidin-1-yl)-1H-pyrrole-2,5-dione
  • 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,4-dione

Uniqueness: 1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)-1H-pyrrole-2,5-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications .

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethylpiperazin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C16H18ClN3O2/c1-2-18-7-9-19(10-8-18)14-11-15(21)20(16(14)22)13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

TWLSZACKMPJVSL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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